11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene
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Overview
Description
11-bromo-4,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.06]
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.01]
Uniqueness
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene is unique due to its specific tricyclic structure and the presence of a bromine atom, which can be a versatile functional group for further chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure and the presence of a bromine atom. Its molecular formula is C10H6BrN3 with a molecular weight of approximately 248.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
The compound's synthesis typically involves multi-step organic reactions, including cyclization and bromination processes. The following table summarizes the key synthetic routes:
Step | Reaction Type | Description |
---|---|---|
1 | Cyclization | Formation of the tricyclic structure from precursors |
2 | Bromination | Introduction of the bromine atom at position 11 |
3 | Purification | Use of chromatography to isolate the pure compound |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro assays have shown that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways crucial for cellular function.
Case Studies
- Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 values ranged from 5 to 15 µM). The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
- Enzyme Inhibition Assay : In another study focusing on enzyme inhibition, this compound was shown to inhibit the activity of specific kinases involved in signaling pathways related to inflammation and cancer progression.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
11-bromo-1,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene | Similar tricyclic structure | Different chemical properties due to varied substitutions |
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | Tricyclic framework | Variations in nitrogen positioning affect reactivity |
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene |
InChI |
InChI=1S/C10H10BrN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-2,12H,3-5H2,(H,13,14) |
InChI Key |
ACZZJHYHFGTPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC(=N3)Br |
Origin of Product |
United States |
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